molecular formula C22H34N2O10 B14889255 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic Acid (Oseltamivir Impurity pound(c)

3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic Acid (Oseltamivir Impurity pound(c)

Cat. No.: B14889255
M. Wt: 486.5 g/mol
InChI Key: NIUNNNMTYICPRJ-FRQCXROJSA-N
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Description

3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amides, esters, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclohexene ring, followed by the introduction of the acetamido and ethoxycarbonyl groups. The pentan-3-yloxy group is then added through an etherification reaction. Finally, the carbamoyl and hydroxypentanedioic acid groups are introduced through amidation and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.

    Substitution: The ethoxycarbonyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme-substrate interactions.

    Medicine: It may have potential as a drug candidate due to its multiple functional groups that can interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid exerts its effects depends on its interactions with molecular targets. These interactions can involve hydrogen bonding, hydrophobic interactions, and covalent bonding with specific amino acid residues in proteins. The pathways involved may include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(((1S,5R,6R)-6-Acetamido-3-(methoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid
  • 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(butan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid

Uniqueness

The uniqueness of 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H34N2O10

Molecular Weight

486.5 g/mol

IUPAC Name

3-[[(1S,5R,6R)-6-acetamido-3-ethoxycarbonyl-5-pentan-3-yloxycyclohex-3-en-1-yl]carbamoyl]-3-hydroxypentanedioic acid

InChI

InChI=1S/C22H34N2O10/c1-5-14(6-2)34-16-9-13(20(30)33-7-3)8-15(19(16)23-12(4)25)24-21(31)22(32,10-17(26)27)11-18(28)29/h9,14-16,19,32H,5-8,10-11H2,1-4H3,(H,23,25)(H,24,31)(H,26,27)(H,28,29)/t15-,16+,19+/m0/s1

InChI Key

NIUNNNMTYICPRJ-FRQCXROJSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)C(CC(=O)O)(CC(=O)O)O)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)C(CC(=O)O)(CC(=O)O)O)C(=O)OCC

Origin of Product

United States

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